molecular formula C13H23NO5 B8240563 O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate

Cat. No. B8240563
M. Wt: 273.33 g/mol
InChI Key: AKHBRSJRXLGZJK-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate involves the protection of the hydroxyl group on the piperidine ring, followed by the esterification of the carboxylic acid groups with tert-butyl and ethyl groups. The protection of the hydroxyl group is necessary to prevent unwanted reactions during the esterification process. The synthesis pathway is as follows:

Starting Materials
3-hydroxypiperidine-1,4-dicarboxylic acid, tert-butyl alcohol, ethyl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), diethyl ether, dichloromethane, sodium bicarbonate, sodium sulfate

Reaction
Protection of the hydroxyl group on the piperidine ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane, Esterification of the carboxylic acid groups with tert-butyl and ethyl groups using DCC and DMAP in dichloromethane, Workup with diethyl ether and sodium bicarbonate, Purification using column chromatography with silica gel, Removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, Purification using column chromatography with silica gel, Drying with sodium sulfate, Final purification using recrystallization with diethyl ethe

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHBRSJRXLGZJK-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate

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